4-(Bromomethyl)-1-(methylsulfonyl)piperidine chemical properties
4-(Bromomethyl)-1-(methylsulfonyl)piperidine chemical properties
An In-depth Technical Guide to 4-(Bromomethyl)-1-(methylsulfonyl)piperidine for Advanced Chemical Synthesis
Executive Summary: This document provides a comprehensive technical overview of 4-(Bromomethyl)-1-(methylsulfonyl)piperidine, a bifunctional synthetic building block of significant interest to researchers and professionals in drug discovery and medicinal chemistry. We will explore its core chemical properties, a robust synthetic pathway, detailed analytical characterization, key reactivity patterns, and essential safety protocols. The strategic combination of a reactive bromomethyl group and a stabilizing N-methylsulfonyl moiety makes this compound a versatile intermediate for constructing complex molecular architectures, particularly those centered on the privileged piperidine scaffold.
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals, particularly those targeting the central nervous system (CNS).[1] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional vector for substituents to interact with biological targets.[1]
4-(Bromomethyl)-1-(methylsulfonyl)piperidine is a thoughtfully designed derivative that leverages the strengths of the piperidine core. It possesses two key functional groups that dictate its utility:
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The 4-(Bromomethyl) Group: This primary alkyl bromide serves as a highly effective electrophilic handle. The bromine atom is an excellent leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack. This enables the facile covalent linkage of the piperidine scaffold to a wide array of nucleophiles (e.g., phenols, amines, thiols), a cornerstone of fragment-based drug design and lead optimization.[2]
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The 1-(Methylsulfonyl) Group: The methanesulfonyl (mesyl) group attached to the piperidine nitrogen serves a dual purpose. Firstly, it acts as a robust protecting group for the secondary amine, rendering it chemically inert to many reaction conditions. Secondly, as a strong electron-withdrawing group, it significantly decreases the basicity of the nitrogen atom, preventing undesired side reactions such as quaternization that can occur with unprotected or N-alkylated piperidines.[2] This electronic modulation enhances the overall stability and predictability of the reagent in complex synthetic sequences.[2]
This guide will provide the technical detail necessary to effectively synthesize, characterize, and utilize this valuable synthetic intermediate.
Physicochemical and Structural Properties
A clear understanding of the compound's fundamental properties is critical for its effective use and handling. The key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 4-(bromomethyl)-1-(methylsulfonyl)piperidine | [2] |
| CAS Number | 1082786-45-5 | [2] |
| Molecular Formula | C₇H₁₄BrNO₂S | [2] |
| Molecular Weight | 256.16 g/mol | [2] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not available in literature | N/A |
| Boiling Point | Not available in literature | N/A |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Poorly soluble in water (Predicted) | N/A |
| InChI Key | NMYFYYODSVISGN-UHFFFAOYSA-N | [2] |
Note: Experimental physical properties such as melting point and boiling point are not well-documented in publicly accessible literature. Predicted properties are based on the compound's structure and comparison to analogous molecules.
Synthesis and Purification Protocol
The synthesis of 4-(Bromomethyl)-1-(methylsulfonyl)piperidine can be efficiently achieved from commercially available 4-piperidinemethanol via a two-step sequence. The causality behind this workflow is to first protect and activate the piperidine nitrogen via sulfonylation, followed by the conversion of the primary alcohol to the desired alkyl bromide.
Step-by-Step Synthesis Methodology
Step 1: Synthesis of (1-(Methylsulfonyl)piperidin-4-yl)methanol
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Reactor Setup: To a stirred solution of 4-piperidinemethanol (1.0 eq.) in dichloromethane (DCM, approx. 10 mL per gram of starting material) in a round-bottom flask cooled to 0 °C in an ice bath, add triethylamine (TEA, 1.5 eq.).
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Causality: TEA is a non-nucleophilic base used to quench the HCl generated during the reaction, preventing the protonation of the starting amine which would render it unreactive. DCM is an inert solvent that provides good solubility for the reactants.
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Mesylation: Slowly add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise to the cooled solution, ensuring the internal temperature does not exceed 10 °C.
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Causality: The highly electrophilic sulfur atom of MsCl reacts readily with the nucleophilic nitrogen of the piperidine. A slow, cooled addition is crucial to control the exothermic reaction.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Causality: The acid wash removes residual TEA, while the bicarbonate wash removes any remaining acidic impurities. The brine wash removes bulk water from the organic layer.
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Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (1-(Methylsulfonyl)piperidin-4-yl)methanol, which can often be used in the next step without further purification.
Step 2: Synthesis of 4-(Bromomethyl)-1-(methylsulfonyl)piperidine
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Reactor Setup: Dissolve the crude alcohol from Step 1 (1.0 eq.) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.
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Bromination: Add triphenylphosphine (PPh₃, 1.5 eq.) to the solution. Once dissolved, slowly add carbon tetrabromide (CBr₄, 1.5 eq.) portion-wise.
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Causality: This is the Appel reaction. PPh₃ and CBr₄ react in situ to form the active brominating agent, which then converts the primary alcohol into the alkyl bromide. This method is preferred for its mild conditions, which avoid rearrangement or elimination side reactions.
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Reaction Progression: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-5 hours. Monitor by TLC.
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Purification: Upon completion, concentrate the reaction mixture and purify directly by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to separate the product from triphenylphosphine oxide and other byproducts.
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Final Product: Combine the product-containing fractions and concentrate under reduced pressure to yield 4-(Bromomethyl)-1-(methylsulfonyl)piperidine as a solid.
Synthetic Workflow Diagram
Caption: Two-step synthesis of the target compound.
Spectroscopic and Analytical Characterization
Disclaimer: The following spectral data are predicted based on the known structure and analysis of analogous compounds, as experimentally derived spectra are not widely published. These predictions serve as a guideline for characterization.
| Technique | Expected Results |
| ¹H NMR | δ (ppm) ≈ 3.70 (d, 2H, piperidine H2/H6 axial), 3.45 (s, 2H, -CH₂Br), 2.80 (s, 3H, -SO₂CH₃), 2.75 (t, 2H, piperidine H2/H6 equatorial), 2.00-1.80 (m, 3H, piperidine H3/H5/H4), 1.50-1.30 (m, 2H, piperidine H3/H5). |
| ¹³C NMR | δ (ppm) ≈ 50.0 (Piperidine C2/C6), 44.0 (-SO₂CH₃), 38.0 (Piperidine C4), 35.0 (-CH₂Br), 30.0 (Piperidine C3/C5). |
| Mass Spec (ESI-MS) | [M+H]⁺ expected at m/z ≈ 256.0 and 258.0 in a ~1:1 ratio, characteristic of a monobrominated compound. Key fragments may include loss of Br (m/z ≈ 177) and loss of SO₂CH₃ (m/z ≈ 177). |
| FT-IR | ν (cm⁻¹) ≈ 1350 & 1160 (S=O stretch, characteristic of sulfonamide), 650 (C-Br stretch), 2950-2850 (C-H stretch). |
Chemical Reactivity and Applications in Drug Discovery
The primary utility of 4-(Bromomethyl)-1-(methylsulfonyl)piperidine lies in its role as an alkylating agent . The bromomethyl group is the reactive center, readily participating in Sₙ2 reactions.
Core Reactivity: Nucleophilic Substitution
The compound efficiently couples with a variety of nucleophiles. A common application is the formation of ether or amine linkages, which are prevalent in pharmacologically active molecules.
Example Reaction: Ether formation with a phenolic nucleophile. 4-(Bromomethyl)-1-(methylsulfonyl)piperidine + Ar-OH --(Base, Solvent)--> Ar-O-CH₂-(1-(Methylsulfonyl)piperidine-4-yl)
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Choice of Base: A non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenol without competing as a nucleophile.
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Choice of Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is typically used to dissolve the reactants and facilitate the Sₙ2 mechanism.
Logical Flow of Application in Synthesis
